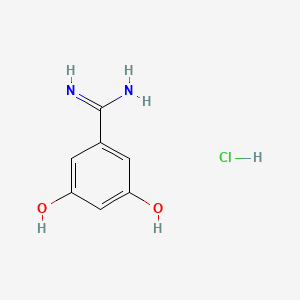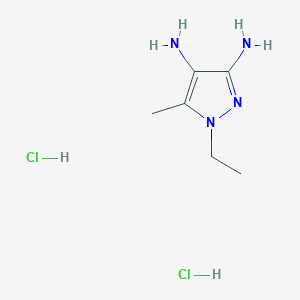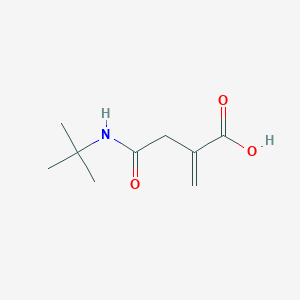![molecular formula C13H19N3OS B1393050 N1-(4-méthoxy-7-méthylbenzo[d]thiazol-2-yl)-N2,N2-diméthyléthane-1,2-diamine CAS No. 1251544-61-2](/img/structure/B1393050.png)
N1-(4-méthoxy-7-méthylbenzo[d]thiazol-2-yl)-N2,N2-diméthyléthane-1,2-diamine
Vue d'ensemble
Description
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with a methoxy group and a methyl group, along with a dimethylethane-1,2-diamine moiety
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promising activity in inhibiting specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The synthesized benzo[d]thiazole ring is then subjected to substitution reactions to introduce the methoxy and methyl groups at the desired positions. This can be achieved using appropriate alkylating agents under basic conditions.
Coupling with Dimethylethane-1,2-diamine: The final step involves the coupling of the substituted benzo[d]thiazole ring with dimethylethane-1,2-diamine. This can be carried out using coupling reagents such as carbodiimides or by direct amination under suitable conditions.
Industrial Production Methods
Industrial production of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, thereby inhibiting their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(4-methoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine: Lacks the methyl group at the seventh position.
N1-(4-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine: Lacks the methoxy group at the fourth position.
N1-(benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine: Lacks both the methoxy and methyl groups.
Uniqueness
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to the presence of both methoxy and methyl groups on the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNYUZTYCNPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)



![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)








